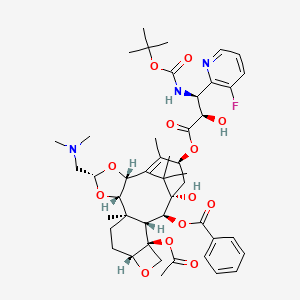
替罗帕胺
描述
替罗普胺是一种主要用于治疗胃肠道痉挛性疼痛的解痉剂。 它以其国际非专利名称 (INN) 命名,化学式为C28H41N3O3 。 替罗普胺在缓解与肠易激综合征和其他胃肠道疾病相关的症状方面特别有效 .
科学研究应用
替罗普胺在科学研究中有着广泛的应用:
化学: 它被用作研究酰胺和醚化学的模型化合物。
生物学: 替罗普胺被研究其对平滑肌细胞的影响及其调节肌肉收缩的潜力。
医学: 该化合物正在被广泛研究其治疗胃肠道疾病(尤其是肠易激综合征)的治疗潜力.
工业: 替罗普胺用于开发新型解痉药物和制剂.
作用机制
替罗普胺通过直接影响平滑肌细胞发挥其作用。它激活细胞内环状腺苷一磷酸 (cAMP) 合成酶(腺苷环化酶),导致 cAMP 水平升高。 这反过来又调节肌肉收缩所需的钙离子,从而促进肌肉松弛 。 分子靶标包括胃肠道中的平滑肌细胞,它有助于缓解痉挛性疼痛 .
生化分析
Biochemical Properties
Tiropramide interacts with various biomolecules in the body. It is derived from the amino acid tyrosine . The drug’s mechanism of action involves increasing the concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle, possibly due to the inhibition of cAMP catabolism .
Cellular Effects
Tiropramide has a significant impact on various types of cells, particularly those in the gastrointestinal system. It is used to relieve symptoms and treat diseases of the digestive system such as acute spastic abdominal pain and irritable bowel syndrome . The drug’s effects on cell function include the relaxation of various smooth muscles .
Molecular Mechanism
Tiropramide exerts its effects at the molecular level through several mechanisms. It increases the concentration of cAMP in smooth muscle, possibly due to the inhibition of cAMP catabolism . This increase in cAMP concentration leads to the relaxation of smooth muscles, which is beneficial in the treatment of spastic pain in the gastrointestinal system .
Temporal Effects in Laboratory Settings
The effects of Tiropramide over time in laboratory settings have been studied. A population pharmacokinetic (PPK) analysis of Tiropramide in healthy Korean subjects was performed to investigate the possible effects of various covariates on the pharmacokinetic (PK) parameters of Tiropramide . The study found that the total protein significantly influenced the distribution volume and systemic clearance of Tiropramide .
Transport and Distribution
The transport and distribution of Tiropramide within cells and tissues are influenced by various factors. The total protein significantly influenced the distribution volume and systemic clearance of Tiropramide
准备方法
合成路线和反应条件
替罗普胺的合成涉及几个关键步骤:
外消旋酪氨酸的酰化: 该过程始于使用苯甲酰氯对外消旋酪氨酸进行酰化,生成 N,O-二苯甲酰酪氨酸.
工业生产方法
替罗普胺的工业生产遵循类似的合成路线,但规模更大,确保高产率和纯度。 该工艺针对成本效益和效率进行了优化,通常涉及自动系统以精确控制反应条件 .
化学反应分析
反应类型
替罗普胺会发生几种类型的化学反应,包括:
氧化: 替罗普胺可以氧化形成各种代谢物。
还原: 它也可以在特定条件下发生还原反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用如氢化铝锂之类的还原剂。
取代: 条件通常包括使用强碱或酸来促进反应.
形成的主要产物
相似化合物的比较
类似化合物
奥克隆尼姆: 另一种用于胃肠道疾病的解痉剂。
美贝维林: 一种具有类似治疗效果但化学结构不同的化合物。
东莨菪碱: 一种具有更广泛应用的解痉剂.
替罗普胺的独特性
替罗普胺因其涉及 cAMP 合成的特定作用机制及其在治疗痉挛性疼痛方面的高效,且无明显副作用而具有独特性。 其化学结构包括酰胺和醚官能团,这也使其与其他解痉剂区别开来 .
属性
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
| Record name | Tiropramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIROPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiropramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?
A1: Tiropramide primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that tiropramide may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []
Q2: How does the inhibitory effect of tiropramide on calcium influx compare to its effect on intracellular cyclic AMP levels?
A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for tiropramide's smooth muscle relaxant effect. [] While tiropramide has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []
Q3: Does tiropramide exhibit any anticholinergic activity in its mechanism of action?
A3: Unlike some other smooth muscle relaxants, tiropramide does not demonstrate significant anticholinergic activity. [, ] Studies comparing tiropramide to oxybutynin, a known anti-muscarinic drug, showed that tiropramide does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []
Q4: What is the molecular formula and weight of tiropramide hydrochloride?
A4: The molecular formula of tiropramide hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]
Q5: Under what conditions has tiropramide been found to degrade?
A5: Tiropramide hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []
Q6: What storage conditions are recommended for tiropramide to maintain its quality?
A6: Tiropramide demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.
Q7: How is tiropramide metabolized in the body?
A7: Tiropramide is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]
Q8: How is tiropramide excreted?
A8: Following administration, a significant portion of tiropramide and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled tiropramide, indicating minimal metabolism to CO2. []
Q9: Does the route of administration affect the bioavailability of tiropramide?
A9: Yes, the bioavailability of tiropramide is influenced by the route of administration. The absolute bioavailability of tiropramide after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []
Q10: Does tiropramide cross the blood-brain barrier?
A10: Yes, studies in rats have shown that tiropramide can cross the blood-brain barrier. []
Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of tiropramide?
A11: The antispasmodic activity of tiropramide has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []
Q12: What animal models have been used to study the effects of tiropramide on gastrointestinal and urinary tract function?
A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of tiropramide on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]
Q13: What analytical techniques are commonly used to quantify tiropramide in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of tiropramide in human plasma and other biological matrices. [, , , , ]
Q14: Has a method been developed for the separation of tiropramide enantiomers?
A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate tiropramide enantiomers. []
Q15: What factors can influence the dissolution rate of tiropramide tablets?
A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of tiropramide. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []
Q16: Are there any reported cases of adverse reactions to tiropramide?
A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to tiropramide, such as urticaria and angioedema, have been reported. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)




![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)


